Para-Substitution Pattern and Regioisomeric Purity
4-[(Butylamino)methyl]phenol hydrochloride is characterized by a defined para-substitution pattern on the phenolic ring . This regiospecificity is critical for applications where positional isomerism would introduce unwanted variability. In contrast, the ortho-substituted analog, 2-[(butylamino)methyl]phenol hydrochloride , presents a distinct spatial arrangement of the phenolic hydroxyl and aminomethyl groups, which can affect hydrogen bonding, metal chelation, and biological target engagement. The target compound offers a defined regioisomeric identity, whereas procurement of mixtures or ambiguous positional isomers introduces uncontrolled variables .
| Evidence Dimension | Regioisomeric identity (substitution pattern) |
|---|---|
| Target Compound Data | Para-substituted (4-position) |
| Comparator Or Baseline | 2-[(Butylamino)methyl]phenol hydrochloride (ortho-substituted) |
| Quantified Difference | Qualitative structural distinction; no head-to-head quantitative data available. |
| Conditions | Structural determination via IUPAC nomenclature and SMILES notation |
Why This Matters
Regioisomeric purity ensures experimental reproducibility in scaffold-based medicinal chemistry and avoids confounding effects from positional isomer mixtures.
